(R,S)-N-Ethylnorcotinine

Descripción

Contextualizing (R,S)-N-Ethylnorcotinine within Nicotine (B1678760) Alkaloid Chemistry

The chemical identity and stereochemical nature of (R,S)-N-Ethylnorcotinine are best understood by examining its origins within the broader family of nicotine alkaloids.

Lineage from Nicotine Metabolites to Norcotinine (B101708) Derivatives

The journey from the primary tobacco alkaloid, nicotine, to (R,S)-N-Ethylnorcotinine involves several metabolic and synthetic steps. Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes (mainly CYP2A6) into cotinine (B1669453). wikipedia.org Cotinine, the major metabolite of nicotine, is subsequently metabolized into several other compounds, including norcotinine. ontosight.ai

(R,S)-N-Ethylnorcotinine, with the chemical formula C₁₂H₁₆N₂O, is a synthetic derivative of this metabolic product, norcotinine. ontosight.ai It is structurally distinguished by the presence of an ethyl group attached to the nitrogen atom of the pyrrolidinone ring, a modification that differentiates it from its parent compound. ontosight.ai This alteration is a key point of investigation, as such chemical modifications can influence the compound's properties, including its ability to interact with biological targets. ontosight.ai The synthesis of related compounds, such as (S)-N-ethylnornicotine, has been achieved through multi-step processes involving the asymmetric reduction of ketoxime ethers. uc.ptresearchgate.netacs.orgacs.org

Research Significance as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand

The primary driver for research into (R,S)-N-Ethylnorcotinine is its potential to act as a ligand for nicotinic acetylcholine receptors (nAChRs). ontosight.ai These receptors are integral to neurotransmission, cognition, and other vital physiological processes. ontosight.aiwikipedia.org

Theoretical Framework for Nicotinic Receptor Modulation

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and other agonists, including nicotine. wikipedia.org The binding of an agonist to the nAChR causes a conformational change in the receptor protein, opening a central channel that allows the passage of cations such as sodium, potassium, and in some cases, calcium. wikipedia.orgmdpi.com This ion flow leads to the depolarization of the cell membrane and the propagation of a nerve signal.

Ligands like (R,S)-N-Ethylnorcotinine are studied for their ability to modulate these receptors. Modulation can occur through several mechanisms:

Agonism : Activating the receptor to open the ion channel.

Antagonism : Blocking the receptor to prevent its activation by agonists.

Allosteric Modulation : Binding to a site on the receptor distinct from the agonist-binding site to either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the receptor's response to an agonist. nih.govfrontiersin.org

The specific interaction and resulting functional outcome depend on the ligand's chemical structure and the subtype of the nAChR, as different combinations of subunits (e.g., α4β2, α7) create receptors with distinct pharmacological properties. mdpi.comfrontiersin.orgnih.gov

Contribution to Fundamental Ligand-Receptor Interaction Studies

The study of (R,S)-N-Ethylnorcotinine and its analogues contributes significantly to the fundamental understanding of how ligands interact with receptors. By systematically modifying the structure of a known ligand like nicotine or its metabolites, researchers can probe the structure-activity relationships (SAR) that govern binding affinity and functional efficacy. nih.gov

Comparing the effects of nicotine, norcotinine, and N-ethylnorcotinine helps to elucidate the role of the substituent on the pyrrolidine (B122466) nitrogen in receptor recognition and selectivity. nih.gov This type of research is essential for building and refining computational models of the nAChR binding site, which helps to rationalize the interaction of various agonists and antagonists. nih.gov These fundamental studies provide the groundwork for the rational design of novel therapeutic agents targeting nAChRs for a range of neurological and psychiatric conditions. ontosight.ainih.govnih.gov

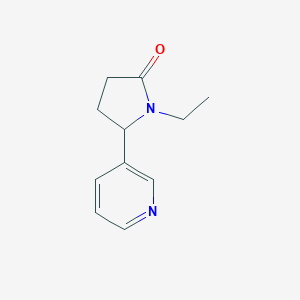

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-13-10(5-6-11(13)14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIXADPHKWJYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392925 | |

| Record name | (R,S)-N-Ethylnorcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359435-41-9 | |

| Record name | (R,S)-N-Ethylnorcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of R,s N Ethylnorcotinine

Established Synthetic Routes for (R,S)-N-Ethylnorcotinine

The synthesis of (R,S)-N-Ethylnorcotinine can be approached through methods that yield the racemic mixture directly or through stereoselective pathways that produce specific enantiomers, which can then be combined.

A precursor in chemistry is a compound that participates in a chemical reaction to produce another compound. wikipedia.org The choice of precursors is fundamental to the synthetic strategy for N-Ethylnorcotinine.

One established pathway to synthesize N-Ethylnorcotinine involves the modification of a related natural product. A common method is the sodium borohydride (B1222165) reduction of N-acetylnornicotine. mst.edu In this process, nornicotine (B190312) serves as the initial precursor, which is first acetylated to form N-acetylnornicotine. The subsequent reduction of the acetyl group yields the N-ethyl functionality.

More complex, multi-step syntheses, particularly for stereoselective outcomes, begin with simpler, achiral precursors. For instance, the synthesis of the key chiral amine intermediate for nicotine (B1678760) analogues like (S)-N-ethylnornicotine starts from O-benzyl ketoximes. uc.ptresearchgate.net These precursors are heteroaryl or heterocyclic ketoxime ethers, which are designed to undergo asymmetric reduction to form the chiral amine core of the target molecule. researchgate.netacs.org

Table 1: Synthetic Precursors for N-Ethylnorcotinine Synthesis

| Precursor Compound | Synthetic Target/Intermediate | Relevant Reaction Type |

| Nornicotine | N-Acetylnornicotine | Acetylation |

| N-Acetylnornicotine | (R,S)-N-Ethylnorcotinine | Reduction |

| O-Benzyl ketoximes | Chiral amine intermediate | Asymmetric borane (B79455) reduction |

| 3-Acetylpyridine | O-benzyl ketoxime precursor | Oximation |

Stereoselective synthesis is crucial for producing specific enantiomers (R or S) of N-Ethylnorcotinine, as the biological activity of chiral molecules often differs between enantiomers. wikipedia.org The primary strategy for achieving stereoselectivity in the synthesis of N-ethylnornicotine and its analogues involves the asymmetric reduction of a prochiral ketone or ketoxime. uc.ptresearchgate.net

The borane-mediated reduction of O-benzyl ketoxime ethers has been shown to be highly effective when catalyzed by chiral auxiliaries. researchgate.netacs.org Novel spiroborate esters derived from amino alcohols like (S)-diphenylvalinol have been developed as catalysts for this transformation. researchgate.netacs.org The choice of catalyst is critical as it determines the configuration of the resulting amine. For example, the reduction of an (E)-O-benzyloxime with borane in the presence of a specific terpene-derived oxazaborolidine catalyst can yield the corresponding amine with an R configuration in high enantiomeric excess. uc.pt

The synthesis of (S)-N-ethylnornicotine has been successfully achieved with excellent enantiomeric purity (up to 99% ee) using these methods. researchgate.netacs.org The key step is the asymmetric reduction of the O-benzyl ketoxime to a chiral amine, which is then elaborated through further steps, including deprotection and cyclization, to yield the final product. uc.pt This highlights the power of catalyst-controlled stereoselection in accessing enantiomerically pure nicotine analogues.

Precursor Chemistry and Reaction Pathways

Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations

Derivatization, or the chemical modification of a compound to produce analogues, is a cornerstone of medicinal chemistry. For N-Ethylnorcotinine, derivatization strategies are employed to investigate structure-activity relationships (SAR), providing insights into how molecular structure affects biological function.

The design of N-Ethylnorcotinine analogs for use as mechanistic probes involves systematic modifications to its core structure. These analogs help to map the pharmacophore and understand the interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). Synthetic strategies for creating such derivatives often focus on site-selective functionalization. nih.gov

Analog design can include:

Modification of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl chains (methyl, propyl, etc.), cyclic groups, or functionalized chains to probe the size and nature of the binding pocket.

Alterations to the Pyrrolidinone Ring: Introducing substituents on the carbon atoms of the pyrrolidinone ring to explore steric and electronic effects.

Modification of the Pyridine (B92270) Ring: Changing the substitution pattern or replacing the pyridine ring with other aromatic or heteroaromatic systems to assess the importance of the pyridine nitrogen and aromatic system for receptor affinity and selectivity.

Modern synthetic methods, such as C-H amination, can enable the derivatization of otherwise unfunctionalized positions on the molecule, allowing for the introduction of chemical handles (like alkynes) for subsequent conjugation to probes for mechanism-of-action studies. nih.gov

Modifying the functional groups of N-Ethylnorcotinine not only influences its biological activity but also its chemical reactivity and metabolic stability. The tertiary amine in the pyrrolidine (B122466) ring and the pyridine nitrogen are key sites for chemical modification.

Table 2: Potential Functional Group Modifications for SAR Studies

| Modification Site | Example Modification | Potential Implication |

| N-Ethyl Group | Replacement with N-propyl, N-cyclopropylmethyl | Probing steric limits of receptor binding pocket |

| Pyrrolidinone Ring | Introduction of a hydroxyl or methyl group | Altering polarity and metabolic profile |

| Pyridine Ring | Addition of a fluoro or amino group | Modifying electronic properties and hydrogen bonding capacity |

Design and Synthesis of Analogs for Mechanistic Probes

Chemical Transformations and Stability in Research Applications

(R,S)-N-Ethylnorcotinine is frequently used as an internal standard (IS) in analytical methods for the quantification of nicotine, cotinine (B1669453), and other related compounds in biological matrices. researchgate.netresearchgate.netmdpi.com Its selection for this purpose implies a high degree of chemical stability under the conditions required for sample preparation, extraction, and analysis.

Studies have demonstrated the stability of N-ethylnorcotinine through various analytical validations. It remains stable during liquid-liquid or solid-phase extraction procedures and is robust through multiple freeze-thaw cycles and storage at room temperature or frozen for extended periods. researchgate.netscispace.com For instance, in the analysis of nicotine and cotinine, N-ethylnorcotinine proved stable at room temperature for up to 10 days and at -80 °C for up to 6 months. scispace.com This stability is essential for its role as a reliable internal standard, ensuring accurate and reproducible quantification in complex samples like urine, serum, and tissue. researchgate.netnih.gov

While stable for analytical purposes, as a tertiary amine, N-Ethylnorcotinine could be susceptible to chemical transformations such as N-oxidation under specific biological or environmental conditions. However, its general robustness makes it a valuable tool in biomedical and toxicological research.

Mechanistic Elucidation of R,s N Ethylnorcotinine S Interactions with Biological Targets

Characterization of Nicotinic Acetylcholine (B1216132) Receptor Binding

The initial step in understanding the mechanism of a compound like an N-substituted norcotinine (B101708) analog at nAChRs involves characterizing its binding properties. nih.gov This is typically achieved through in vitro receptor binding affinity studies and subtype selectivity profiling. nih.gov

In Vitro Receptor Binding Affinity Studies

In vitro binding assays are fundamental in determining the affinity of a ligand for a specific receptor. nih.gov These studies typically utilize radiolabeled ligands that are known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, in this case, an N-substituted norcotinine analog, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.

For nAChRs, these assays are often performed using membrane preparations from tissues rich in these receptors, such as specific brain regions or cell lines engineered to express particular nAChR subtypes. For example, studies on various N-substituted nicotine (B1678760) analogs have been conducted to assess their binding affinity to nAChRs.

Structure-Activity Relationships (SAR) Governing Receptor Interaction

Correlating Structural Features with Receptor Binding Profiles

The structure-activity relationship (SAR) of nicotinic ligands reveals that even minor modifications can lead to significant changes in receptor affinity and subtype selectivity. researchgate.netfrontiersin.org In the case of N-Ethylnorcotinine, the key structural deviation from its parent compounds, nornicotine (B190312) and nicotine, is the presence of an ethyl group at the 1'-position of the pyrrolidinone ring. This modification directly impacts the ligand's interaction with the orthosteric binding site of nAChRs. nih.gov

Research involving a "methyl scan" and analysis of N-alkyl substitutions on the pyrrolidinium (B1226570) ring of nicotine has provided significant insights into the differential interactions with the two major brain nAChR subtypes, α4β2 and α7. nih.gov The binding pocket of the α4β2 receptor appears to be more sterically constrained than that of the α7 receptor. nih.gov

Studies have shown that replacing the N-methyl group of nicotine with a larger ethyl group to form N-ethylnornicotine is well-tolerated by the α7 nAChR. nih.gov However, this same substitution significantly diminishes the compound's ability to interact with the α4β2 nAChR. This suggests that the larger size of the ethyl group, compared to a methyl group, creates a steric hindrance within the binding site of the α4β2 subtype, but not the α7 subtype. nih.gov This differential effect highlights how the topology of the receptor binding site is a critical determinant of ligand affinity.

The data below, derived from functional and radioligand binding analyses, illustrates the distinct receptor interaction profiles resulting from N-alkyl substitution.

| Compound | Target Receptor | Key Structural Feature | Observed Interaction | Reference |

|---|---|---|---|---|

| (S)-N-Ethylnornicotine | α4β2 nAChR | 1'-N-ethyl group | Significantly reduced interaction and binding | nih.gov |

| (S)-N-Ethylnornicotine | α7 nAChR | 1'-N-ethyl group | Interaction is relatively well-tolerated | nih.gov |

| (S)-Nicotine | α4β2 nAChR | 1'-N-methyl group | High-affinity binding | nih.gov |

| (S)-Nicotine | α7 nAChR | 1'-N-methyl group | Lower affinity compared to α4β2 | nih.gov |

Impact of Stereochemistry on Receptor Recognition and Functional Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological activity of chiral drugs. nih.gov Enantiomers, which are non-superimposable mirror images of each other (designated as R or S), can exhibit markedly different affinities and efficacies at chiral biological targets like receptors, as the binding sites themselves are chiral. nih.govnih.gov

For nicotinic ligands, the stereochemistry at the 2'-position of the pyrrolidine (B122466) ring is paramount for receptor recognition. Natural nicotine exists as the (S)-enantiomer, which generally displays higher affinity for nAChRs than its synthetic (R)-enantiomer. The synthesis of specific enantiomers, such as (S)-N-ethylnornicotine, allows for the investigation of these stereochemical preferences. acs.orgresearchgate.net

Research on nicotine analogs has consistently shown that the (S)-configuration is preferred for high-affinity binding at major nAChR subtypes. nih.gov The specific spatial orientation of the pyridine (B92270) ring relative to the pyrrolidine ring in the (S)-enantiomer allows for optimal interactions with key amino acid residues within the receptor's binding pocket. While direct comparative binding data for the (R)- and (S)-enantiomers of N-Ethylnorcotinine is not extensively detailed in the provided search results, the principles of stereoselectivity observed for closely related analogs can be inferred. The documented research on N-alkylated nicotine analogs has been conducted using the (S)-pyrrolidinium ring configuration, which is the same as in natural nicotine. nih.gov This focus implies the accepted importance of the (S)-configuration for significant receptor interaction. Any deviation, such as in the (R)-enantiomer, would likely alter the fit within the binding site, leading to reduced affinity and functional efficacy.

The table below summarizes the established principles of stereochemistry on receptor interaction for nicotinic ligands.

| Enantiomer Configuration | General Impact on nAChR Recognition | Expected Functional Efficacy | Reference |

|---|---|---|---|

| (S)-Configuration | Generally preferred; allows for optimal fit and high-affinity binding at nAChR subtypes like α4β2 and α7. | Higher potency and efficacy as an agonist. | nih.govnih.gov |

| (R)-Configuration | Generally disfavored; suboptimal fit within the chiral binding pocket leads to lower binding affinity. | Lower potency and efficacy compared to the (S)-enantiomer. | nih.govnih.gov |

In Vitro Metabolic Pathways and Enzymatic Biotransformations of R,s N Ethylnorcotinine

Identification of In Vitro Metabolites

There is no direct evidence identifying the in vitro metabolites of (R,S)-N-Ethylnorcotinine in cellular or subcellular systems. Research on the closely related compound, norcotinine (B101708), has identified metabolites such as 4-(3-pyridyl)-4-oxobutyramide (POBAM) and nicotinamide (B372718) in rat microsomal preparations. It is plausible that N-Ethylnorcotinine could undergo analogous transformations.

Enzymatic Reaction Intermediates

Specific enzymatic reaction intermediates for the metabolism of (R,S)-N-Ethylnorcotinine have not been characterized in the scientific literature. For nicotine (B1678760), the formation of an iminium ion intermediate is a key step in its oxidation to cotinine (B1669453). A similar iminium intermediate could theoretically be formed during the metabolism of N-Ethylnorcotinine.

Phase I and Phase II Biotransformation Pathways in Cellular/Subcellular Systems

Detailed Phase I and Phase II biotransformation pathways for (R,S)-N-Ethylnorcotinine have not been elucidated. Phase I reactions generally involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, making the molecule more polar. ies-ltd.chturkjps.org Phase II reactions involve conjugation with endogenous molecules to further increase water solubility and facilitate excretion. ies-ltd.chbenthamscience.com

Based on its structure, potential Phase I pathways for (R,S)-N-Ethylnorcotinine could include:

Oxidation of the ethyl group: This could lead to the formation of a hydroxyethyl (B10761427) derivative.

Oxidation of the pyrrolidinone ring: This could result in hydroxylated metabolites.

N-de-ethylation: This would yield norcotinine.

Potential Phase II pathways could involve the glucuronidation of any hydroxylated metabolites formed during Phase I. nih.govwikipedia.org

Characterization of Metabolizing Enzymes

Specific enzymes responsible for the metabolism of (R,S)-N-Ethylnorcotinine have not been identified.

Cytochrome P450 Enzyme Involvement (in vitro)

While no studies have directly implicated specific Cytochrome P450 (CYP) enzymes in the metabolism of (R,S)-N-Ethylnorcotinine, research on analogous compounds provides some clues. The metabolism of nicotine to cotinine is primarily catalyzed by CYP2A6. xiahepublishing.com Studies on norcotinine metabolism suggest the involvement of a phenobarbital-inducible CYP isozyme, which could point towards the CYP2B or CYP3A subfamilies. admescope.com It is therefore hypothesized that these CYP enzymes could also play a role in the biotransformation of N-Ethylnorcotinine.

Other Enzyme Systems in Biotransformation (in vitro)

Beyond the P450 system, other enzyme families could theoretically be involved in the metabolism of (R,S)-N-Ethylnorcotinine.

Flavin-Containing Monooxygenases (FMOs): FMOs are known to catalyze the N-oxidation of various xenobiotics. turkjps.orgwikipedia.org Nicotine, for example, can be N-oxidized by FMOs. xiahepublishing.com It is possible that the nitrogen atoms in the pyridine (B92270) or pyrrolidinone rings of N-Ethylnorcotinine could be substrates for FMOs.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): UGTs are key enzymes in Phase II metabolism, catalyzing the conjugation of glucuronic acid to various functional groups. nih.govwikipedia.org If hydroxylated metabolites of N-Ethylnorcotinine are formed, they would be likely candidates for UGT-mediated glucuronidation.

Stereoselective Metabolism (in vitro)

There is no information available regarding the stereoselective metabolism of (R,S)-N-Ethylnorcotinine. Since the compound is a racemic mixture, it is plausible that its enantiomers, (R)-N-Ethylnorcotinine and (S)-N-Ethylnorcotinine, are metabolized at different rates and/or via different pathways by stereoselective enzymes. The metabolism of many chiral drugs is known to be stereoselective. For instance, the metabolism of the antifungal drug itraconazole (B105839) by CYP3A4 is highly stereoselective. wikipedia.org Similar stereoselectivity has been observed in the metabolism of nicotine and its derivatives. purdue.edu Further research is required to determine if this is also the case for (R,S)-N-Ethylnorcotinine.

Advanced Analytical Techniques for R,s N Ethylnorcotinine and Its Metabolites

Chromatographic Separation Methods

Chromatography is a fundamental technique for isolating (R,S)-N-ethylnorcotinine and its related compounds from complex mixtures. The choice of chromatographic method depends on the specific analytical goals, such as quantification, identification of metabolites, or resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like (R,S)-N-ethylnorcotinine. The development of a robust HPLC method involves a systematic optimization of several parameters to achieve the desired separation.

Method Development:

The initial steps in HPLC method development involve understanding the physicochemical properties of (R,S)-N-ethylnorcotinine, such as its polarity, solubility, and pKa. rjlbpcs.com This knowledge guides the selection of the appropriate HPLC mode, column, and mobile phase. rjlbpcs.com Reversed-phase HPLC is commonly employed for compounds of moderate polarity. chromatographyonline.com

A typical starting point for method development includes:

Column: A C8 or C18 column is often selected for reversed-phase chromatography. nih.govresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is frequently used to effectively separate compounds with varying polarities. chromatographyonline.comnih.govresearchgate.net The pH of the aqueous phase is a critical parameter for ionizable analytes, as it influences their retention and peak shape. elementlabsolutions.com

Detection: UV detection is a common choice if the analyte possesses a suitable chromophore. chromatographyonline.com The selection of the detection wavelength is optimized for sensitivity and selectivity. chromatographyonline.com

Method Validation:

Once a suitable separation is achieved, the HPLC method must be validated to ensure its reliability for the intended application. scispace.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. scispace.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scispace.com This includes repeatability (intra-assay precision) and intermediate precision. scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD. europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is typically used to determine the LOQ. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scispace.com

Table 1: HPLC Method Parameters for Analysis of Nicotine (B1678760) and its Metabolites (including N-ethylnorcotinine as an internal standard)

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 Reversed-Phase | nih.govresearchgate.net |

| Mobile Phase | Gradient of 50 mM ammonium formate (B1220265) (pH 5.0) and acetonitrile | nih.govresearchgate.net |

| Flow Rate | 0.5 mL/min | nih.govresearchgate.net |

| Detection | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | nih.govresearchgate.net |

| Internal Standard | N-ethylnorcotinine | nih.govresearchgate.net |

Gas Chromatography (GC) for Specific Analytical Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. organomation.com For the analysis of (R,S)-N-ethylnorcotinine, which may not be sufficiently volatile, derivatization might be necessary to increase its volatility and improve its chromatographic properties.

The fundamental principle of GC involves the separation of compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. organomation.comlibretexts.org Key components of a GC system include the injector, column, oven, and detector. organomation.com

Specific applications of GC for analyzing compounds similar to (R,S)-N-ethylnorcotinine often involve coupling with a mass spectrometer (GC-MS), which provides both retention time information and mass spectral data for confident identification. libretexts.orgnih.gov The choice of stationary phase is critical for achieving the desired separation. researchgate.net Temperature programming, where the column temperature is increased during the analysis, is often employed to separate compounds with a wide range of boiling points. libretexts.org

Chiral Chromatography for Enantiomeric Resolution

Since (R,S)-N-ethylnorcotinine is a racemic mixture, containing both (R)- and (S)-enantiomers, chiral chromatography is essential for their separation. gcms.cz Enantiomers have identical physical and chemical properties in an achiral environment but can be separated by their differential interactions with a chiral stationary phase (CSP).

Chiral HPLC is a common approach for enantiomeric resolution. chula.ac.th The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chula.ac.th Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability. researchgate.net

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolution. researchgate.net The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chiral configuration. chiraltech.com

Table 2: Principles of Chiral Separation

| Principle | Description | Reference |

|---|---|---|

| Chiral Recognition | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. | |

| Three-Point Interaction Model | A minimum of three simultaneous interactions between the analyte and the chiral stationary phase are generally required for chiral recognition. | chula.ac.th |

| Formation of Diastereomeric Complexes | Transient, unequal-energy diastereomeric complexes are formed between the enantiomers and the chiral selector. | chula.ac.th |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of (R,S)-N-ethylnorcotinine and its metabolites, providing information on molecular weight and structure.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS or MS²) is a highly selective and sensitive technique used for structural elucidation and quantification. wikipedia.org In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion of a metabolite) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org This process provides a characteristic fragmentation pattern that can be used to identify the structure of the metabolite.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful combination for analyzing complex biological samples. nih.govresearchgate.net The chromatographic separation reduces matrix effects and separates isomers, while the MS/MS detector provides sensitive and specific detection. nih.govresearchgate.net In studies of nicotine and its metabolites, N-ethylnorcotinine has been used as an internal standard in LC-MS/MS assays. nih.govresearchgate.net These methods have been developed and validated for the quantification of various nicotine metabolites in different biological matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govchromatographyonline.com This accuracy allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identifying novel metabolites. bioanalysis-zone.com

Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govchromatographyonline.com This capability is crucial in metabolomics studies where numerous endogenous and exogenous compounds are present. Orbitrap mass analyzers are a common type of HRMS instrument capable of achieving high resolution and mass accuracy. thermofisher.com The use of ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS (UHPLC-HRMS) offers enhanced separation efficiency and confident identification of compounds in complex mixtures. researchgate.net

Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of (R,S)-N-Ethylnorcotinine, like any chemical entity, rely on a suite of advanced analytical techniques. Among the most powerful and commonly employed are spectroscopic methods, which probe the interaction of the molecule with electromagnetic radiation. These techniques provide detailed information about the molecular structure, functional groups, and electronic environment of the compound. The primary spectroscopic methods for characterizing (R,S)-N-Ethylnorcotinine include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. acs.org By mapping the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed blueprint of the atomic connectivity and stereochemistry of (R,S)-N-Ethylnorcotinine.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity (splitting pattern), and integral value of each signal provide a wealth of structural information. libretexts.org For (R,S)-N-Ethylnorcotinine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidinone ring, and the N-ethyl group.

Pyridine Ring Protons: The protons on the pyridine ring are in an aromatic environment and would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. pressbooks.pub Their specific shifts and coupling patterns depend on their position relative to the nitrogen atom and the pyrrolidinone substituent.

Pyrrolidinone Ring Protons: The protons on the five-membered lactam ring are aliphatic and would resonate upfield compared to the aromatic protons. The proton at the chiral center (C5) would likely appear as a complex multiplet.

N-Ethyl Group Protons: The ethyl group introduces two additional signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. The methylene protons, being adjacent to the nitrogen atom, would be more deshielded than the terminal methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. libretexts.org Unlike ¹H NMR, standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. mdpi.com The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, allowing for excellent signal resolution. libretexts.org

Carbonyl Carbon: The most downfield signal in the ¹³C spectrum of (R,S)-N-Ethylnorcotinine would be the carbonyl carbon (C=O) of the lactam ring, typically appearing in the 170-180 ppm region. uii.ac.id

Pyridine Ring Carbons: Carbons of the aromatic pyridine ring would resonate in the approximate range of 120-150 ppm. uii.ac.id

Pyrrolidinone and Ethyl Group Carbons: The aliphatic carbons of the pyrrolidinone ring and the N-ethyl group would appear in the upfield region of the spectrum. The carbon attached to the nitrogen atom would be the most deshielded among this group.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (R,S)-N-Ethylnorcotinine based on its structure and typical chemical shift values for analogous functional groups.

Table 1: Predicted ¹H NMR Spectral Data for (R,S)-N-Ethylnorcotinine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | Multiplet (m) |

| C5-H | 3.5 - 4.5 | Multiplet (m) |

| C3-H₂ | 2.2 - 2.8 | Multiplet (m) |

| C4-H₂ | 1.8 - 2.4 | Multiplet (m) |

| N-CH₂-CH₃ | 3.0 - 3.5 | Quartet (q) |

Table 2: Predicted ¹³C NMR Spectral Data for (R,S)-N-Ethylnorcotinine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 170 - 180 |

| Pyridine-C | 120 - 150 |

| C5 | 55 - 65 |

| N-CH₂ | 40 - 50 |

| C3 | 30 - 40 |

| C4 | 20 - 30 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information to NMR by identifying specific functional groups and conjugated π-electron systems, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). uobabylon.edu.iq Specific bonds and functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. uc.edu The IR spectrum of (R,S)-N-Ethylnorcotinine would be expected to show several key absorption bands.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring would be prominent, typically appearing in the range of 1670-1640 cm⁻¹. uc.edu

C-N Stretch: The stretching vibrations for the C-N bonds of the amine and amide functionalities would appear in the 1350–1000 cm⁻¹ region. uobabylon.edu.iq

Aromatic C-H and C=C Stretches: The pyridine ring would exhibit C-H stretching absorptions just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1475 cm⁻¹ region. uc.edu

Aliphatic C-H Stretches: The C-H bonds of the pyrrolidinone and ethyl groups would show strong stretching absorptions in the 3000–2850 cm⁻¹ range. mdpi.com

Table 3: Predicted Characteristic IR Absorption Bands for (R,S)-N-Ethylnorcotinine

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactam C=O | Stretch | 1670 - 1640 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1475 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. sci-hub.se This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups, such as conjugated π-systems. msu.edu

The structure of (R,S)-N-Ethylnorcotinine contains two primary chromophores: the pyridine ring and the carbonyl group of the lactam.

π → π* Transitions: The conjugated π-system of the pyridine ring would give rise to strong π → π* (pi to pi-star) transitions. These are typically observed in the UV region, with an expected absorption maximum (λmax) around 260 nm, similar to nicotine and its other derivatives. nih.govacs.org

n → π* Transitions: The carbonyl group also possesses non-bonding electrons (n-electrons) on the oxygen atom. This allows for a weaker n → π* (n to pi-star) transition, which occurs at a longer wavelength, potentially around 280-300 nm. upi.edu

The solvent used can influence the exact position of these absorption maxima. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for (R,S)-N-Ethylnorcotinine

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Pyridine Ring | ~260 |

Stereochemical Resolution and Chiral Recognition of R,s N Ethylnorcotinine

Enantiomeric Separation Methodologies

The separation of the enantiomers of (R,S)-N-Ethylnorcotinine relies on converting them into diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques. minia.edu.egumn.edu

Chiral Stationary Phase Chromatography

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz In this method, the racemic mixture is passed through a column containing a chiral substance that is chemically bonded to a stationary support. eijppr.com The enantiomers of (R,S)-N-Ethylnorcotinine interact with the CSP to form transient diastereomeric complexes. eijppr.com Due to the different stereochemistry of the enantiomers, these complexes have different stabilities, leading to different retention times and, consequently, their separation. eijppr.comphenomenex.com

Common types of chiral stationary phases that can be employed for the separation of compounds like N-Ethylnorcotinine include:

Polysaccharide-based CSPs: These are derived from cellulose (B213188) and amylose (B160209) and are known for their broad applicability in separating a wide range of chiral compounds. csfarmacie.czphenomenex.com Their chiral recognition ability stems from their helical structures. csfarmacie.cz

Pirkle-type CSPs: These are based on the principle of forming π-π interactions, hydrogen bonds, and dipole-dipole interactions between the analyte and the CSP. eijppr.com

Macrocyclic antibiotic CSPs: These can operate under various chromatographic conditions and are effective for separating a diverse range of compounds, including those with amine functionalities. csfarmacie.cz

The choice of mobile phase, which typically consists of solvents like hexane, ethanol, and acetonitrile (B52724), can be adjusted to optimize the selectivity and resolution of the separation. csfarmacie.cz

Diastereomer Formation and Separation

A classic and effective strategy for resolving racemic mixtures involves reacting the enantiomers with a single, pure enantiomer of another chiral compound, known as a resolving agent. minia.edu.eg This reaction produces a mixture of diastereomers. libretexts.org Since diastereomers have distinct physical properties such as solubility and boiling point, they can be separated using conventional methods like crystallization or chromatography. minia.edu.egumn.edu

For (R,S)-N-Ethylnorcotinine, which is a basic compound due to its amine group, a chiral acid can be used as the resolving agent. libretexts.orglibretexts.org The reaction forms diastereomeric salts. libretexts.orgyoutube.com

Illustrative Reaction:

(R,S)-N-Ethylnorcotinine + (R,R)-Tartaric acid → [(R)-N-Ethylnorcotinine-(R,R)-Tartrate] + [(S)-N-Ethylnorcotinine-(R,R)-Tartrate]

These diastereomeric salts can then be separated by fractional crystallization, exploiting their different solubilities. youtube.com Once separated, the individual enantiomers of N-Ethylnorcotinine can be recovered by treating the diastereomeric salts with a base to neutralize the chiral acid. libretexts.org

Cyclodextrin (B1172386) Complexation for Enantiomeric Resolution

Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. mdpi.comnih.gov They can form inclusion complexes with guest molecules, including the enantiomers of N-Ethylnorcotinine, that fit into their cavity. mdpi.commdpi.com The formation of these complexes can be used to achieve enantiomeric resolution. mst.edu

In the context of chromatography, cyclodextrins can be bonded to a stationary phase to create a type of CSP. mst.edu The enantiomers of N-Ethylnorcotinine will have different binding affinities for the cyclodextrin cavity, leading to their separation. mst.edumst.edu The stability of these inclusion complexes is influenced by factors such as the size of the cyclodextrin cavity and the structure of the guest molecule. mdpi.com For instance, a study on nicotine (B1678760) and its analogues demonstrated that β-cyclodextrin bonded phases were effective for the enantiomeric separation of several of these compounds. mst.edumst.edu

Chiral Recognition Mechanisms and Host-Guest Interactions

Chiral recognition is the fundamental process that enables the differentiation between enantiomers. numberanalytics.com It relies on the formation of transient diastereomeric complexes between the enantiomers (the "guests") and a chiral selector (the "host"). mdpi.comnih.gov For a successful separation, these diastereomeric complexes must have different stabilities. mdpi.com

Elucidation of Molecular Interactions in Chiral Systems

The interactions that lead to chiral recognition are typically non-covalent and include: eijppr.com

Hydrogen bonding: This occurs between hydrogen bond donors and acceptors on the enantiomer and the chiral selector.

π-π interactions: These are electrostatic interactions between aromatic rings.

Dipole-dipole interactions: These occur between polar functional groups.

Steric interactions: Repulsive forces that arise from the spatial arrangement of atoms. eijppr.com

The "three-point interaction model" is a widely accepted concept that explains chiral recognition. researchgate.netmdpi.com It posits that for an effective differentiation between enantiomers, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. researchgate.net

In the case of N-Ethylnorcotinine interacting with a chiral selector, these interactions could involve the pyridine (B92270) ring, the pyrrolidone ring, and the ethyl group. The specific nature and geometry of these interactions will differ for the (R) and (S) enantiomers, leading to the formation of diastereomeric complexes with different energies and, therefore, different stabilities.

Structure-Enantiomeric Resolution Relationships

The success of enantiomeric resolution is intrinsically linked to the molecular structures of both the analyte and the chiral selector. scielo.org.mx Subtle changes in the structure of the analyte can significantly impact the enantioselectivity of the separation. mst.edu

A study on the separation of nicotine and its analogues using a β-cyclodextrin bonded phase revealed several structure-enantiomeric resolution relationships: mst.edu

Substituent Position and Size: The position and size of substituent groups on the pyridine or pyrrolidine (B122466) rings can influence how the molecule fits into the chiral selector, thereby affecting the stability of the diastereomeric complex. mst.edu

Basicity: The basicity of the nitrogen atoms in the molecule can affect the interactions with the chiral stationary phase, particularly when the mobile phase contains acidic additives. mst.edu

Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding can enhance the interaction with the chiral selector and improve enantioselectivity. mst.edu

These findings underscore the importance of a detailed understanding of the molecular interactions at play in order to develop effective methods for the chiral resolution of compounds like (R,S)-N-Ethylnorcotinine.

Computational Chemistry and Molecular Modeling of R,s N Ethylnorcotinine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net This technique is instrumental in drug discovery and molecular biology for predicting the binding mode and affinity of a ligand to its target.

Predicting Binding Modes and Affinities

Molecular docking simulations of (R,S)-N-Ethylnorcotinine would likely be performed against various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are the primary targets for nicotine (B1678760) and its analogs. nih.gov These simulations help in predicting the binding poses and estimating the binding affinity, often expressed as a docking score or binding energy. The binding of nicotinic ligands to nAChRs typically involves cation-π interactions between the protonated nitrogen of the ligand and aromatic residues in the receptor's binding pocket, as well as hydrogen bonds and van der Waals interactions. frontiersin.org

A hypothetical docking study of (R,S)-N-Ethylnorcotinine at the α4β2 nAChR, a common subtype in the brain, might yield results similar to those presented in the table below, which is based on data for related nicotinic compounds.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| (S)-Nicotine | -8.5 | TrpB, TyrA, TyrC1, TyrC2 |

| (S)-Nornicotine | -8.2 | TrpB, TyrA, TyrC1, TyrC2 |

| (S)-N-Ethylnorcotinine (hypothetical) | -8.7 | TrpB, TyrA, TyrC1, TyrC2, LeuB |

| (R)-N-Ethylnorcotinine (hypothetical) | -7.9 | TrpB, TyrA, TyrC1 |

This table is illustrative and based on typical values for related compounds. The specific values for (R,S)-N-Ethylnorcotinine would require dedicated computational studies.

Role of Stereochemistry in Docking Outcomes

Stereochemistry plays a crucial role in the biological activity of many chiral molecules, and this is particularly true for nicotinic ligands. The chiral center in (R,S)-N-Ethylnorcotinine is at the 2'-position of the pyrrolidine (B122466) ring. It is well-established that the (S)-enantiomer of nicotine has a significantly higher affinity for most nAChRs compared to the (R)-enantiomer. This difference in affinity is attributed to the specific three-dimensional arrangement of the pyridine (B92270) and pyrrolidine rings, which allows for optimal interactions within the chiral binding pocket of the receptor. nih.gov

In docking simulations, the (S)- and (R)-enantiomers of N-Ethylnorcotinine would be modeled separately. It is expected that the (S)-enantiomer would adopt a more favorable binding pose, leading to a better docking score (i.e., a more negative binding free energy) than the (R)-enantiomer. The pyridine ring of both enantiomers would likely engage in similar interactions, but the orientation of the N-ethyl-pyrrolidine ring would differ, leading to distinct steric and hydrophobic interactions that favor the (S)-form. The stereochemical configuration can also influence the ability of the ligand to induce or stabilize specific receptor conformations, which is a key aspect of agonist activity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and interactions over time. elifesciences.org This method is particularly useful for understanding how a ligand behaves within a receptor's binding pocket and how the presence of a solvent affects its conformation.

Ligand Dynamics within Receptor Binding Pockets

MD simulations of (R,S)-N-Ethylnorcotinine bound to an nAChR would reveal the stability of the docked pose and the dynamic nature of the ligand-receptor interactions. These simulations can track the movement of the ligand and the surrounding amino acid residues, providing insights into the flexibility of the binding pocket and the residence time of the ligand. For nicotinic ligands, MD simulations have shown that key interactions, such as the cation-π bond, are generally maintained throughout the simulation, while other, more transient interactions can form and break. nih.gov

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the presence of a solvent like water. MD simulations explicitly model solvent molecules, allowing for a realistic representation of the solvation effects on the ligand's conformation both in solution and within the receptor binding site. Water molecules can mediate interactions between the ligand and the receptor by forming hydrogen bond networks. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. researchgate.net These methods can be used to calculate a variety of molecular properties that are relevant to a compound's reactivity and interaction with biological targets.

For (R,S)-N-Ethylnorcotinine, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine its optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). scirp.org The electrostatic potential map reveals the distribution of charge on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions. For nicotinic ligands, the region around the protonated nitrogen is expected to be highly positive, facilitating the cation-π interaction.

The energies of the HOMO and LUMO are important for understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A table of hypothetical quantum chemical properties for (R,S)-N-Ethylnorcotinine, based on data for similar molecules, is presented below. mdpi.com

| Property | (S)-N-Ethylnorcotinine (hypothetical) | (R)-N-Ethylnorcotinine (hypothetical) |

| HOMO Energy (eV) | -6.2 | -6.1 |

| LUMO Energy (eV) | -0.8 | -0.7 |

| HOMO-LUMO Gap (eV) | 5.4 | 5.4 |

| Dipole Moment (Debye) | 3.5 | 3.6 |

This table is illustrative and based on typical values for related compounds. The specific values for (R,S)-N-Ethylnorcotinine would require dedicated quantum chemical calculations.

These quantum chemical data can also be used to parameterize the force fields used in molecular dynamics simulations, ensuring a more accurate representation of the molecule's behavior. By providing a fundamental understanding of the electronic properties of (R,S)-N-Ethylnorcotinine, quantum chemical calculations complement the insights gained from molecular docking and dynamics simulations, contributing to a comprehensive computational characterization of this compound.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are adept at mapping the electron distribution and predicting regions of a molecule that are susceptible to chemical reactions. chemrxiv.orgnumberanalytics.com For (R,S)-N-Ethylnorcotinine, the electronic structure is influenced by the interplay of the pyridine ring, the lactam in the pyrrolidinone ring, and the N-ethyl group.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). In molecules similar to (R,S)-N-Ethylnorcotinine, such as nicotine analogs, the HOMO is often localized on the electron-rich pyridine ring and the nitrogen of the pyrrolidine ring, while the LUMO is typically distributed over the pyridine ring. nih.govgithub.io The presence of the electron-withdrawing carbonyl group in the lactam ring of (R,S)-N-Ethylnorcotinine would be expected to lower the energy of the LUMO, potentially increasing its electrophilicity compared to nicotine.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For (R,S)-N-Ethylnorcotinine, the most negative potential is anticipated around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. The hydrogen atoms of the N-ethyl group and the pyridine ring would exhibit positive potentials.

Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.netmdpi.com Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A lower hardness value suggests higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the stabilization energy upon accepting electrons ( χ2/(2η) ).

Based on studies of related nicotine analogs, the calculated reactivity descriptors for (R,S)-N-Ethylnorcotinine can be hypothesized as presented in the following table. These values are theoretical and would be calculated using a specified level of theory (e.g., B3LYP/6-31G(d)).

Table 1: Predicted Global Reactivity Descriptors for (R,S)-N-Ethylnorcotinine

| Descriptor | Predicted Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -0.85 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.675 |

| Electrophilicity Index (ω) | 2.32 |

Note: These values are hypothetical and based on trends observed in computational studies of similar nicotine analogs. nih.govresearchgate.net

Energetic Analysis of Isomers and Tautomers

(R,S)-N-Ethylnorcotinine can exist as different stereoisomers and potentially as various tautomers. Computational chemistry allows for the calculation of the relative energies of these different forms, predicting their relative stabilities.

Isomers: As an (R,S) racemic mixture, N-Ethylnorcotinine consists of two enantiomers: (R)-N-Ethylnorcotinine and (S)-N-Ethylnorcotinine. These enantiomers have identical energies in an achiral environment. However, the molecule also possesses a second chiral center at the C5 position of the pyrrolidinone ring. This gives rise to diastereomers. Furthermore, the orientation of the ethyl group on the nitrogen atom can lead to different conformers. Computational studies on nicotine and nornicotine (B190312) have shown that different conformers can have significantly different energies, which can influence their biological activity. researchgate.net For (R,S)-N-Ethylnorcotinine, it is expected that conformers where the bulky ethyl group is in a pseudo-equatorial position would be energetically more favorable to minimize steric hindrance.

Tautomers: Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. researchgate.net For (R,S)-N-Ethylnorcotinine, the lactam-lactim tautomerism is of primary interest. The lactam form contains a carbonyl group (C=O), while the lactim form has a hydroxyl group and a carbon-nitrogen double bond (C=N). Keto-enol tautomerism is a well-studied phenomenon, and DFT methods have proven effective in predicting the relative stabilities of such tautomers. comporgchem.com In general, for simple lactams, the lactam form is significantly more stable than the lactim form. Computational calculations would involve optimizing the geometry of both the lactam and lactim tautomers and calculating their energies to determine the equilibrium preference.

The predicted relative energies for the tautomers of N-Ethylnorcotinine are presented below.

Table 2: Predicted Relative Energies of N-Ethylnorcotinine Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |

| Lactam | Containing a C=O group | 0.0 (Reference) |

| Lactim | Containing a C=N-OH group | +10 to +15 |

Note: These values are hypothetical and based on the general principles of lactam-lactim tautomerism and computational studies of similar systems.

The significant energy difference suggests that under normal conditions, (R,S)-N-Ethylnorcotinine will exist predominantly in the lactam form.

Emerging Research Avenues and Methodological Advancements for R,s N Ethylnorcotinine Studies

Development of Novel Analytical Probes and Detection Methods

The role of (R,S)-N-Ethylnorcotinine as an internal standard is well-established in methods for quantifying nicotine (B1678760) and its metabolites in biological matrices like serum, urine, and saliva. nih.govmdpi.comnih.govlcms.cz These methods, predominantly based on chromatography coupled with mass spectrometry or ultraviolet detection, are foundational for clinical and toxicological studies.

Commonly employed techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a reliable method for the quantitation of nicotine metabolites, where N-ethylnorcotinine serves as an internal standard to ensure accuracy. nih.govnih.gov The analytes are often first separated from the biological matrix using solid-phase extraction. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For enhanced sensitivity and selectivity, especially for low-level detection in saliva, capillary GC-MS systems are used. lcms.cz This is crucial as other nitrogen-containing compounds can be present at similar retention times. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is frequently used for the quantitative analysis of nicotine metabolites in various samples, offering high accuracy and low detection limits. mdpi.comresearchgate.net

While current methods are robust, future research could focus on developing novel analytical probes for more rapid, sensitive, or field-deployable detection. Advancements could include the creation of fluorescent probes that exhibit changes in their spectral properties upon binding to N-Ethylnorcotinine or its derivatives, a principle that has been applied to other small molecules. science.gov The development of electrochemical sensors or immunoassays specific to this compound could also offer new avenues for high-throughput screening and real-time monitoring.

Table 1: Analytical Methods Utilizing (R,S)-N-Ethylnorcotinine as an Internal Standard

| Analytical Technique | Matrix | Analytes Measured | Typical Detection Limit | Reference(s) |

| HPLC-UV | Human Serum | Nicotine, Cotinine (B1669453), Norcotinine (B101708), etc. | 5 ng/ml | nih.gov |

| LC-MS/MS | Human Urine | Nicotine, Cotinine | 0.3 ng/mL | mdpi.com |

| HPLC-UV | Human Urine | Nicotine, Cotinine | < 1 µg/L | nih.gov |

| GC-MSD | Saliva | Cotinine | Not specified; for low ng/ml levels | lcms.cz |

| LC-ESI-MS | Not specified | Nicotine, Cotinine, Caffeine, etc. | Not specified | researchgate.net |

Advanced In Vitro Biological Screening Platforms for Mechanistic Insights

The biological activity of (R,S)-N-Ethylnorcotinine is not well-documented. However, studies on structurally similar nicotine and cotinine analogs provide a roadmap for future investigation. For instance, various nicotine and cotinine analogs have been evaluated for neuroprotective activities in models of Alzheimer's disease, showing protection against amyloid-β and glutamate-induced neurotoxicity. nih.gov

Advanced in vitro platforms could be employed to screen (R,S)-N-Ethylnorcotinine and its prospective derivatives for a range of biological effects:

High-Throughput Screening (HTS): HTS assays could be used to rapidly test a library of N-Ethylnorcotinine derivatives against numerous biological targets, such as enzymes, receptors, and ion channels. This approach has been used to identify novel α-glucosidase inhibitors from plants. scispace.com

Cell-Based Assays: The cytotoxicity and antiproliferative effects of N-Ethylnorcotinine derivatives could be evaluated against various cancer cell lines, a common practice in drug discovery. science.gov Furthermore, their effects on cell survival could be tested in human lung epithelium cells, similar to studies on extracts from Nicotiana species. uq.edu.au

Mechanism of Action Studies: For any identified "hit" compounds, further in vitro studies can elucidate their mechanism. This could involve investigating interactions with specific signaling pathways, such as the phosphatidylinositol 3-kinase pathway, which is implicated in the neuroprotective effects of other nicotinic compounds. nih.gov

Table 2: Potential In Vitro Screening Platforms for (R,S)-N-Ethylnorcotinine Studies

| Screening Platform | Potential Application | Example from Related Compounds | Reference(s) |

| Neurotoxicity Models | Evaluation of neuroprotective effects | Testing nicotine/cotinine analogs against amyloid-β and glutamate (B1630785) toxicity in PC12 cells. | nih.gov |

| Cell Viability Assays (e.g., MTS) | Assessment of cytotoxicity and cytoprotection | Comparing the toxicity of Nicotiana extracts and pure nicotine on human lung epithelium cells. | uq.edu.au |

| Enzyme Inhibition Assays | Screening for potential therapeutic activities (e.g., anti-diabetic) | Identifying novel α-glucosidase inhibitors from plant extracts. | scispace.com |

| Antiproliferative Assays | Screening for anticancer activity | Testing urea (B33335) derivatives against various cancer cell lines, including MCF-7. | science.gov |

Refined Computational Approaches for Predictive Modeling and Drug Design Principles

Computational modeling is an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and the rational design of new compounds before their synthesis. nih.govresearchgate.net These in silico methods can significantly accelerate the research and development process for derivatives of (R,S)-N-Ethylnorcotinine.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of N-Ethylnorcotinine derivatives, researchers could predict the activity of unsynthesized analogs and prioritize the most promising candidates.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. nih.gov It could be used to predict the binding affinity of N-Ethylnorcotinine derivatives to various receptors or enzymes, providing insights into their potential mechanism of action.

Machine Learning and Deep Learning: Advanced algorithms, such as artificial neural networks (ANN) and deep neural networks (DNNs), can analyze large datasets to predict various properties, including toxicity, permeability, and drug-likeness. nih.govplos.orgfrontiersin.org These models can capture complex, non-linear relationships that simpler models might miss, guiding the design of derivatives with optimal characteristics. plos.org

These predictive models can help screen virtual libraries of N-Ethylnorcotinine derivatives, saving time and resources by focusing wet-lab efforts on compounds with the highest probability of success.

Exploration of New Synthetic Paradigms for Derivatives with Targeted Activities

To explore the therapeutic potential of (R,S)-N-Ethylnorcotinine, the synthesis of a diverse library of derivatives is essential. Modern organic synthesis offers numerous strategies to modify the core structure of N-Ethylnorcotinine to modulate its properties and introduce specific biological activities.

Exploration of new synthetic paradigms could involve:

Multicomponent Reactions: These reactions, such as the Biginelli or Mannich reactions, allow for the construction of complex molecules in a single step, offering an efficient route to novel heterocyclic derivatives. nih.govbeilstein-journals.org

Synthesis of N-Oxide Derivatives: The introduction of an N-oxide moiety can alter a molecule's physicochemical properties and biological activity. This strategy has been successfully used to develop potent antileishmanial agents. plos.org

Functionalization via C-H Activation: Direct modification of carbon-hydrogen bonds offers a powerful and atom-economical way to introduce new functional groups onto the heterocyclic core.

Click Chemistry: The use of highly efficient and specific reactions, such as azide-alkyne cycloadditions, can be employed to link the N-Ethylnorcotinine scaffold to other pharmacophores, creating hybrid molecules with dual activities.

By applying these and other modern synthetic methods, researchers can generate a wide array of derivatives for biological screening, potentially uncovering compounds with targeted activities against various diseases, including microbial infections or cancer. chemmethod.comnih.govsapub.org

Table 3: Examples of Synthetic Strategies for Generating N-Heterocyclic Derivatives

| Synthetic Strategy | Description | Potential Application for N-Ethylnorcotinine | Reference(s) |

| Multicomponent Condensation | Reaction of multiple starting materials in one pot to form a complex product. | Efficient synthesis of pyrimidine-based derivatives of N-Ethylnorcotinine. | nih.gov |

| N-Oxide Formation | Oxidation of a nitrogen atom in the heterocyclic ring. | Creation of N-oxide derivatives to enhance or introduce biological activity, such as antileishmanial properties. | plos.org |

| Schiff Base Formation & Cyclization | Condensation reactions followed by intramolecular cyclization to build new heterocyclic rings. | Synthesis of triazole and imidazole (B134444) derivatives attached to the N-Ethylnorcotinine scaffold. | chemmethod.com |

| Hydrazine-based Cyclization | Using a hydrazine (B178648) intermediate to react with chalcones to form pyrazoline rings. | Incorporation of a pyrazoline ring system onto the N-Ethylnorcotinine structure to create novel antimicrobial agents. | sapub.org |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying (R,S)-N-Ethylnorcotinine, and how can researchers optimize yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves alkylation of norcotinine using ethylating agents (e.g., ethyl iodide) under controlled pH and temperature. Purification may employ chiral chromatography or recrystallization to resolve enantiomers. Yield optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting solvent polarity . Enantiomeric purity can be validated using polarimetry or chiral stationary-phase HPLC, with protocols adapted from reference standards like N-acetyl Norfentanyl . Safety protocols for handling toxic intermediates (e.g., skin corrosion risks) should align with GHS guidelines, including proper PPE and ventilation .

Q. Which analytical techniques are most reliable for characterizing (R,S)-N-Ethylnorcotinine, and how should researchers validate their findings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Quantitative analysis can use LC-MS/MS with deuterated internal standards to minimize matrix effects. Validation should follow NIH preclinical reporting guidelines, including calibration curves, limit of detection (LOD), and inter-day precision tests . Researchers must document all parameters (e.g., column type, mobile phase) to ensure reproducibility, as emphasized in statistical reporting standards for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of (R,S)-N-Ethylnorcotinine enantiomers, and what experimental designs address these discrepancies?

- Methodological Answer : Contradictions may arise from differences in receptor-binding assays (e.g., α4β2 nicotinic acetylcholine receptors vs. opioid receptors). Researchers should conduct in vitro competitive binding assays with controlled cell lines (e.g., HEK-293 transfected with human receptors) and compare results across multiple ligand concentrations. Dose-response curves and Schild regression analysis can clarify enantiomer-specific potency . Data interpretation must account for batch-to-batch variability in enantiomeric purity, validated via chiral HPLC . Contradictory findings should be analyzed using systematic review frameworks (e.g., Cochrane guidelines) to assess bias in experimental conditions .

Q. What computational and experimental approaches are recommended for modeling the pharmacokinetics of (R,S)-N-Ethylnorcotinine in vivo?

- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with in vivo tracer studies. Radiolabeled (¹⁴C) (R,S)-N-Ethylnorcotinine can be administered to rodents, with plasma and tissue samples analyzed via scintillation counting. PBPK models should integrate parameters like hepatic extraction ratio and blood-brain barrier permeability, calibrated using in vitro microsomal stability assays . Researchers must pre-register animal studies with Institutional Review Boards (IRBs) and adhere to ARRIVE guidelines for ethical reporting .

Methodological and Ethical Considerations

Q. How should researchers address data contradictions when (R,S)-N-Ethylnorcotinine exhibits divergent metabolic pathways across species?

- Methodological Answer : Conduct cross-species comparative metabolism studies using liver microsomes or hepatocytes from humans, rodents, and non-human primates. Identify cytochrome P450 isoforms involved via chemical inhibition assays (e.g., ketoconazole for CYP3A4). Discrepancies should be resolved through triangulation with humanized mouse models or in silico docking simulations to predict enzyme-substrate interactions . Open data practices, as advocated in health research, enable transparency in raw datasets for independent validation .

Q. What ethical frameworks govern the use of (R,S)-N-Ethylnorcotinine in human cell line studies, and how can researchers mitigate bias in self-reported data?

- Methodological Answer : Human cell line research must comply with Declaration of Helsinki principles, including informed consent for donor-derived materials. For self-reported data (e.g., behavioral studies), mitigate bias via double-blinded designs and control questions to detect response inconsistencies . IRB protocols should specify data anonymization and secure storage, referencing institutional guidelines like those from the Society for Research on Nicotine and Tobacco .

Tables for Methodological Reference

| Parameter | Recommended Technique | Validation Standard | Source |

|---|---|---|---|

| Enantiomeric Purity | Chiral HPLC with UV detection | ≥98% purity, verified via NMR | |

| Receptor Binding Affinity | Radioligand competition assays | IC₅₀ values with 95% confidence | |

| Metabolic Stability | Liver microsomal incubation | Half-life (t₁/₂) calculation | |

| Ethical Compliance | IRB-approved protocols | ARRIVE guidelines for animal use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro